![molecular formula C16H13N5O B6004313 2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6004313.png)

2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

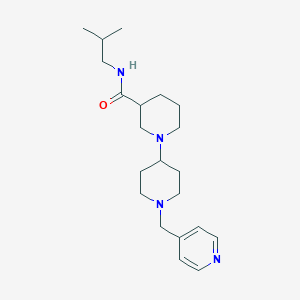

The compound “2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” belongs to a class of organic compounds known as heterocyclic compounds, which contain one or more rings of atoms where at least one atom is not a carbon atom. This particular compound contains several nitrogen atoms and a phenyl group, which is a ring of six carbon atoms attached to the rest of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo and pyrido rings, followed by the introduction of the triazinone ring. The methyl and phenyl groups would likely be introduced in later steps .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo, pyrido, and triazinone rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

As a heterocyclic compound, “2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” would likely undergo a variety of chemical reactions. The presence of nitrogen atoms in the rings could make the compound a potential nucleophile, capable of donating a pair of electrons to form a new bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a heterocyclic compound, it would likely have a relatively high melting point and be soluble in organic solvents .Aplicaciones Científicas De Investigación

Cancer Treatment: CDK2 Inhibition

2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one: and its derivatives have been investigated as novel CDK2 inhibitors for cancer treatment. CDK2 (cyclin-dependent kinase 2) plays a crucial role in cell cycle regulation, making it an appealing target for selective tumor cell inhibition . Key findings include:

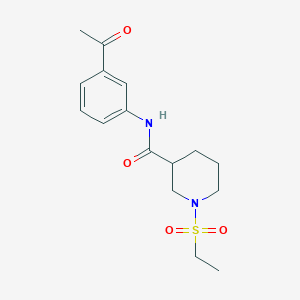

Antitumor Agents: 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole Derivatives

Another related class of compounds, 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, has been designed and synthesized. These compounds feature alkyl or aralkyl and sulfonyl groups, known pharmacophores for antitumor drugs. Noteworthy points include:

- Design Strategy : Compound 1 served as the leading compound for designing novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles .

Future Prospects

Further investigations into the pharmacokinetic properties, drug-likeness, and structure-activity relationships are essential for optimizing the antitumor potential of these compounds. Researchers continue to explore their therapeutic applications and mechanisms of action .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 , which is crucial for its inhibitory activity.

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The compound’s action results in significant alterations in cell cycle progression, in addition to inducing apoptosis within HCT cells . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Propiedades

IUPAC Name |

4,13-dimethyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c1-9-8-17-16(22)13-14(9)21-15(19-18-13)12(10(2)20-21)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCDRSGLAJVYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C2=C1N3C(=C(C(=N3)C)C4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,9-Dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3-isoxazolylmethyl)-2-methoxyethanamine](/img/structure/B6004234.png)

![2-fluoro-N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6004237.png)

![1-(4-chlorobenzyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6004238.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B6004246.png)

![(5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B6004248.png)

![5-methyl-3-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6004253.png)

![2-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6004269.png)

![ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B6004277.png)

![2-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6004286.png)

![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6004288.png)

![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6004299.png)

![5-[2-(2-aminoethyl)morpholin-4-yl]-2-[(3,5-dimethylisoxazol-4-yl)methyl]pyridazin-3(2H)-one](/img/structure/B6004310.png)